3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide
Description
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of difluoromethyl and benzyl groups in its structure contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C23H21F2N5O2 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C23H21F2N5O2/c1-15-7-9-26-19(11-15)27-20(31)8-10-30-21(32)12-17(22(24)25)18-14-29(28-23(18)30)13-16-5-3-2-4-6-16/h2-7,9,11-12,14,22H,8,10,13H2,1H3,(H,26,27,31) |
InChI Key |
YYTYVPQPHNVKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the difluoromethyl group, and subsequent functionalization with benzyl and pyridyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridyl groups.
Reduction: Reduction reactions may target the difluoromethyl group, converting it to a methyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential to treat various diseases, including cancer and neurological disorders. Its ability to inhibit specific enzymes and receptors is of particular interest.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and selectivity, while the benzyl and pyridyl groups contribute to its overall stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Benzyl-4-(methyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide
- 3-[2-Benzyl-4-(trifluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide
Uniqueness
The presence of the difluoromethyl group in 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide distinguishes it from similar compounds. This group enhances its chemical stability, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
